3-[(4-Aminophenyl)methyl]-1-phenylurea
Overview
Description
3-[(4-Aminophenyl)methyl]-1-phenylurea (3-APM-1-PU) is an organic compound with a wide range of applications in the field of scientific research. It is a product of the condensation of 4-aminophenylmethyl carbamate and 1-phenylurea, and is used as an intermediate in the synthesis of various organic compounds. 3-APM-1-PU has been used in a number of scientific research applications, including the study of biochemical and physiological effects, and has been found to have several advantages and limitations for laboratory experiments.
Scientific Research Applications
3-[(4-Aminophenyl)methyl]-1-phenylurea has been used in a variety of scientific research applications, including the study of enzyme kinetics, biochemical and physiological effects, and drug delivery systems. It has also been used in the synthesis of various organic compounds, such as polyurethanes and polyamides.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)methyl]-1-phenylurea is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme chymotrypsin, which is involved in the breakdown of proteins in the body. It is also believed to interact with other enzymes, such as phosphodiesterase, which is involved in the metabolism of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(4-Aminophenyl)methyl]-1-phenylurea are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and phosphodiesterase, and to interact with other cellular components, such as DNA. It has also been shown to have an effect on the production of certain hormones, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
3-[(4-Aminophenyl)methyl]-1-phenylurea has several advantages and limitations for laboratory experiments. One of the advantages of using 3-[(4-Aminophenyl)methyl]-1-phenylurea is that it is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. However, it can be toxic if ingested and should be handled with care.
Future Directions
There are several potential future directions for 3-[(4-Aminophenyl)methyl]-1-phenylurea research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to develop new applications for the compound, such as drug delivery systems and polymeric materials. Additionally, further research into the synthesis of 3-[(4-Aminophenyl)methyl]-1-phenylurea could lead to improved methods and increased yields. Finally, further research into the safety and toxicity of 3-[(4-Aminophenyl)methyl]-1-phenylurea could lead to improved safety protocols for laboratory experiments.
properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-3-phenylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10,15H2,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPUKUFOWLVFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Aminophenyl)methyl]-1-phenylurea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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